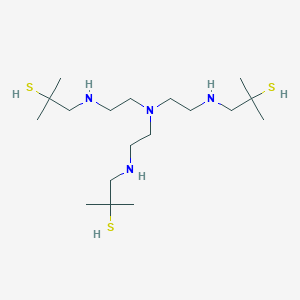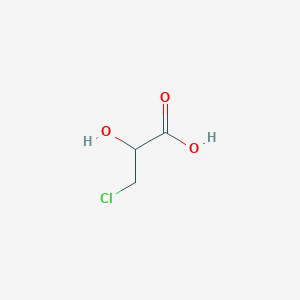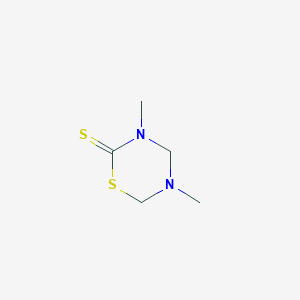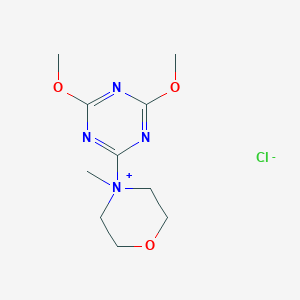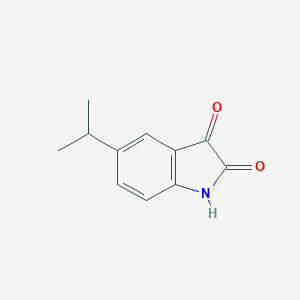
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine, commonly known as BSV-132, is a potent and selective antagonist of the adenosine A2A receptor. It is a xanthine derivative that has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders.
Wirkmechanismus
BSV-132 exerts its pharmacological effects by selectively blocking the adenosine A2A receptor, which is highly expressed in the basal ganglia region of the brain. This receptor is involved in the regulation of dopamine release, which is critical for the control of motor function. By blocking the A2A receptor, BSV-132 can increase dopamine release and improve motor function.
Biochemical and Physiological Effects
BSV-132 has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and neurorestorative effects, it has been shown to have anti-inflammatory properties and can help reduce oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BSV-132 is a potent and selective A2A receptor antagonist, making it a valuable tool for studying the role of this receptor in various diseases. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, its high cost and complex synthesis may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for the study of BSV-132. One area of interest is its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and neurorestorative effects, as well as its potential side effects and toxicity. Finally, the development of more efficient and cost-effective synthesis methods could help make BSV-132 more widely available for research purposes.
Synthesemethoden
BSV-132 can be synthesized using a multistep process starting from 2,6-dichloropurine. The first step involves the reaction of 2,6-dichloropurine with 4-butoxybenzyl bromide in the presence of a base to obtain 2,6-dichloro-9-(4-butoxybenzyl)purine. This intermediate is then subjected to a series of reactions involving selective alkylation, deprotection, and cyclization to yield the final product, BSV-132.
Wissenschaftliche Forschungsanwendungen
BSV-132 has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders such as Parkinson's disease. It has been shown to have neuroprotective effects and can help improve motor function in animal models of Parkinson's disease.
Eigenschaften
CAS-Nummer |
151539-68-3 |
|---|---|
Produktname |
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine |
Molekularformel |
C23H30N4O3 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
8-[(E)-2-(4-butoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-4-7-16-30-18-11-8-17(9-12-18)10-13-19-24-20-21(25-19)26(14-5-2)23(29)27(15-6-3)22(20)28/h8-13H,4-7,14-16H2,1-3H3,(H,24,25)/b13-10+ |
InChI-Schlüssel |
VZSHSGUGDOHEHZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
Synonyme |
(E)-8-(2-(4-Butoxyphenyl)ethenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2 ,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



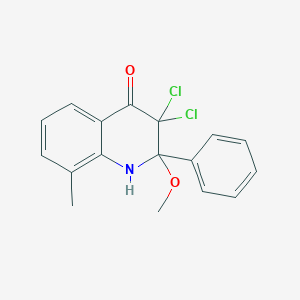

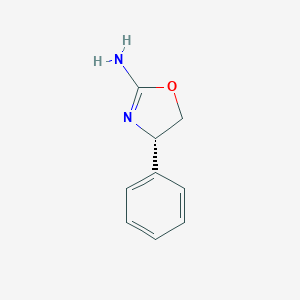
![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)


